![molecular formula C21H21FN2O B2440504 1-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}naphthalen-2-ol CAS No. 315684-29-8](/img/structure/B2440504.png)
1-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}naphthalen-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}naphthalen-2-ol is a complex organic compound that features a naphthalene core substituted with a piperazine ring and a fluorophenyl group
Wissenschaftliche Forschungsanwendungen
1-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}naphthalen-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, particularly proteins and enzymes.
Medicine: Investigated for its potential as a therapeutic agent in treating neurological and psychiatric disorders, such as depression and anxiety.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is a novel inhibitor of ENTs, showing more selectivity towards ENT2 than ENT1 .
Mode of Action
The compound inhibits the transport of nucleosides through ENT1 and ENT2 in a concentration-dependent manner . It reduces the maximum rate (Vmax) of uridine transport in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it inhibits ENTs in an irreversible and non-competitive manner .
Biochemical Pathways
The compound affects the biochemical pathways involving nucleoside transport, which are crucial for nucleotide synthesis and chemotherapy . By inhibiting ENTs, it can potentially influence the extracellular adenosine levels in the vicinity of its receptors, thereby affecting adenosine-related functions .
Pharmacokinetics
It is known that the compound inhibits [3H]uridine and [3H]adenosine transport through ENT1 and ENT2 .
Result of Action
The compound’s action results in reduced uridine uptake in cells expressing ENT1 and ENT2 . This could potentially lead to changes in nucleotide synthesis and adenosine function, given the role of ENTs in these processes .
Action Environment
The structure-activity relationship studies suggest that the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for the inhibitory effects on ent1 and ent2 . This suggests that the compound’s efficacy could potentially be influenced by environmental factors that affect its chemical structure.
Biochemische Analyse
Biochemical Properties
The compound 1-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}naphthalen-2-ol has been found to interact with equilibrative nucleoside transporters (ENTs), which play a crucial role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . It acts as an inhibitor of ENTs, showing more selectivity towards ENT2 than ENT1 .
Cellular Effects
In cellular models, this compound has been shown to inhibit the uptake of uridine and adenosine, two key nucleosides involved in various cellular processes . This inhibition could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to ENTs and inhibiting their function . It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it acts as a non-competitive inhibitor .
Temporal Effects in Laboratory Settings
It has been observed that the inhibitory effect of this compound on ENTs could not be washed out, suggesting a potential for long-term effects on cellular function .
Metabolic Pathways
Given its interaction with ENTs, it may influence the metabolism of nucleosides and nucleotides .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely mediated by its interaction with ENTs
Subcellular Localization
Given its interaction with ENTs, it may be localized to the cell membrane where these transporters are typically found .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}naphthalen-2-ol typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 2-fluoroaniline with ethylene glycol in the presence of a dehydrating agent.
Naphthalene Substitution: The naphthalene core is functionalized by introducing a hydroxyl group at the 2-position through electrophilic aromatic substitution.
Coupling Reaction: The final step involves coupling the piperazine intermediate with the hydroxylated naphthalene under basic conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone.
Reduction: The fluorophenyl group can be reduced under specific conditions to remove the fluorine atom.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of 1-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}naphthalen-2-one.
Reduction: Formation of 1-{[4-(2-Phenyl)piperazin-1-yl]methyl}naphthalen-2-ol.
Substitution: Various substituted derivatives depending on the reagents used.
Vergleich Mit ähnlichen Verbindungen
- 1-{[4-(2-Chlorophenyl)piperazin-1-yl]methyl}naphthalen-2-ol
- 1-{[4-(2-Bromophenyl)piperazin-1-yl]methyl}naphthalen-2-ol
- 1-{[4-(2-Methylphenyl)piperazin-1-yl]methyl}naphthalen-2-ol
Comparison:
- Uniqueness: The presence of the fluorine atom in 1-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}naphthalen-2-ol imparts unique electronic properties, making it more lipophilic and potentially enhancing its ability to cross the blood-brain barrier compared to its chloro, bromo, and methyl analogs.
- Biological Activity: The fluorinated compound may exhibit different binding affinities and selectivities for neurotransmitter receptors, leading to variations in its pharmacological profile.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
1-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O/c22-19-7-3-4-8-20(19)24-13-11-23(12-14-24)15-18-17-6-2-1-5-16(17)9-10-21(18)25/h1-10,25H,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBJJUHZHYYTTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC3=CC=CC=C32)O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2440423.png)

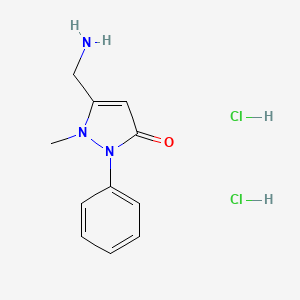
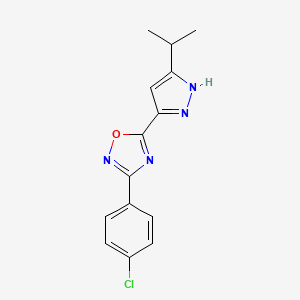

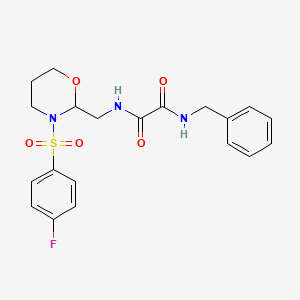
![2-({4-cyano-1,6-diazatricyclo[6.2.2.0^{2,7}]dodeca-2,4,6-trien-5-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2440435.png)
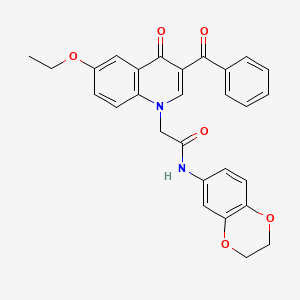
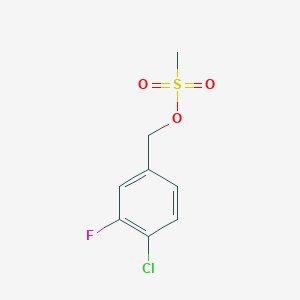
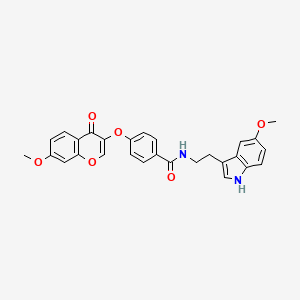
![2-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]ACETAMIDE](/img/structure/B2440439.png)
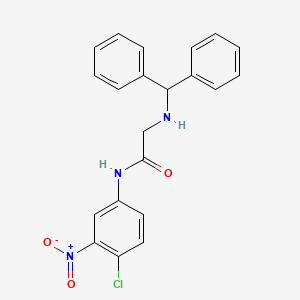
![ethyl 2-[4-(4-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2440441.png)

